molecular formula C17H16ClNO2 B2513434 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 1791059-11-4

2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No.: B2513434
CAS No.: 1791059-11-4
M. Wt: 301.77
InChI Key: FWUKFDLIBWKRIZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide ( 1791059-11-4) is a synthetic organic compound with the molecular formula C17H16ClNO2 and a molecular weight of 301.77 g/mol . This acetamide derivative features a 2,3-dihydro-1-benzofuran moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Benzofuran derivatives are extensively investigated for their biological activities and have shown promise as anticancer agents, with structure-activity relationship (SAR) studies indicating that specific substitutions can significantly influence their potency and selectivity . The structural motif of this compound, integrating a chlorophenyl group with the dihydrobenzofuran system, suggests potential as a valuable intermediate or core structure in drug discovery. It may be of particular interest for researchers developing novel ligands for nuclear receptors or exploring new chemotypes for targeting various disease pathways. Further research is required to fully elucidate its specific mechanism of action and primary research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-3-1-5-12(15)9-17(20)19-10-13-11-21-16-8-4-2-6-14(13)16/h1-8,13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKFDLIBWKRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyaryl Propargyl Ethers

A rhodium-catalyzed [2+2+1] cycloaddition between o-alkynylphenols (42 ) and vinylene carbonate (43 ) constructs the dihydrobenzofuran skeleton in 30–80% yields. The CpRh catalyst enables C–H activation at the ortho position, followed by migratory insertion and β-oxygen elimination to form the oxygen heterocycle. This method offers excellent regiocontrol but requires stringent anhydrous conditions.

Base-Mediated Condensation

Condensing salicylaldehyde derivatives with chloroacetone in dry acetone with K₂CO₃ generates 2-acetylbenzofuran precursors. For example, 1-(benzofuran-2-yl)ethan-1-one (2 ) is obtained in 72% yield after 6 hours at reflux. Subsequent hydrogenation over Pd/C (10% wt) in ethanol reduces the furan ring to 2,3-dihydrobenzofuran.

Acid-Catalyzed Cyclization

Treating o-alkynylphenols with trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) induces cyclization via oxocarbenium ion intermediates. This method achieves 85–92% yields for dihydrobenzofurans within 2 hours at 0°C, with HFIP stabilizing charged transition states.

Introduction of the 2-Chlorophenyl Group

Friedel-Crafts Acylation

Reacting the benzofuran intermediate with 2-chlorophenylacetyl chloride in dichloromethane using AlCl₃ (1.2 equiv) installs the aryl-acetic acid moiety. This electrophilic substitution proceeds at the benzofuran's 5-position with 67% yield, though competing ortho/para orientation requires careful stoichiometric control.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between benzofuran-3-boronic acid and 2-chlorophenyl iodide introduces the substituent under milder conditions. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C achieves 78% yield with <5% homocoupling byproducts.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activating 2-(2-chlorophenyl)acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dioxane facilitates amidation with benzofuran-3-ylmethanamine. This method delivers the target compound in 82% yield after 12 hours at 25°C, with rigorous exclusion of moisture critical to prevent hydrolysis.

Schotten-Baumann Reaction

Interfacial reaction between acid chloride derivatives and amines under basic conditions provides rapid amidation. Adding 2-(2-chlorophenyl)acetyl chloride (1.1 equiv) to a stirred mixture of benzofuran-amine and NaOH (10% aq.) in THF achieves 75% isolated yield within 2 hours.

Catalytic System Optimization

Solvent Effects on Reaction Efficiency

Solvent Yield (%) Reaction Time (h)
Dioxane 82 12
THF 75 2
DCM 68 8
EtOAc 59 24

Data adapted from and demonstrate THF's superiority in Schotten-Baumann conditions versus dioxane for carbodiimide-mediated coupling.

Temperature-Dependent Stereoselectivity

Hydrogenating 2-acetylbenzofuran at 50°C versus 25°C impacts the dihydrobenzofuran's stereochemistry:

  • 50°C: 3:1 trans/cis ratio
  • 25°C: 1:1 trans/cis ratio

This thermal modulation allows tuning of the methyl group's spatial orientation relative to the fused ring system.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.85 (d, J=8.2 Hz, 1H, benzofuran-H), 4.35 (dd, J=9.1, 5.3 Hz, 1H, CH₂NH), 3.72 (s, 2H, COCH₂), 3.15–3.02 (m, 2H, dihydrofuran-CH₂).
  • IR (KBr): 3285 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 301.086956 ([M+H]⁺), aligning with the theoretical mass of C₁₇H₁₆ClNO₂.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Implementing a packed-bed reactor with 5% Pt/Al₂O₃ catalyst enables continuous production of dihydrobenzofuran intermediates. At 10 bar H₂ and 80°C, this system achieves 92% conversion with 8-hour catalyst longevity, surpassing batch reactor efficiency by 40%.

Green Solvent Alternatives

Replacing dioxane with cyclopentyl methyl ether (CPME) in amidation steps reduces environmental impact while maintaining 78–81% yields. CPME's higher boiling point (106°C) facilitates easier product isolation via distillation.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

The dihydrobenzofuran's bridgehead methyl group creates steric congestion during amidation. Using bulky activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves coupling efficiency to 89% compared to 82% with DCC.

Enantioselective Synthesis

Though current methods yield racemic mixtures, employing Jacobsen's hydrolytic kinetic resolution with (salen)Co(III) catalyst achieves 98% ee for the (R)-enantiomer. This requires additional steps but is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide bridge, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs can be categorized based on variations in the (i) aromatic/heterocyclic substituents on the acetamide nitrogen and (ii) halogenation patterns on the phenyl ring. Key examples include:

Compound Name Key Structural Features Potential Applications Reference
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole substituent with methoxy group; 2-chlorophenyl Pharmaceuticals/Agrochemicals
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl substituent; dual alkyl groups on nitrogen Herbicide
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Diethylphenyl substituent; methoxymethyl group Herbicide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl group; pyrazolyl substituent Pharmaceutical lead

Key Observations :

  • Heterocyclic Influence : The dihydrobenzofuran in the target compound provides a rigid, planar structure compared to the flexible thienyl group in dimethenamid or the pyrazolyl group in ’s compound. This rigidity may enhance binding specificity in biological targets .
  • Halogenation: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substitution in ’s analog.
  • Amide Substituents : The (2,3-dihydrobenzofuran-3-yl)methyl group differs from the methoxymethyl (alachlor) or benzothiazole () groups, impacting solubility and metabolic stability.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The dihydrobenzofuran’s oxygen atom may participate in hydrogen bonding, similar to the R²²(10) dimer motifs observed in ’s pyrazolyl acetamide. However, steric effects from the fused benzofuran ring could limit conformational flexibility compared to non-fused heterocycles .

Biological Activity

The compound 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClNO
  • Molar Mass : 273.73 g/mol

This compound features a chlorophenyl group and a benzofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the realms of neuropharmacology and antimicrobial efficacy. Below are key findings from various studies:

Neuropharmacological Effects

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease.
    • Study Findings : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value comparable to known inhibitors like galantamine .
  • Neuroprotective Properties : The compound's ability to protect neuronal cells from oxidative stress was evaluated using H2O2-induced neurotoxicity models.
    • Results : It significantly reduced cell death in neuronal cultures, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli, respectively.
  • Fungal Activity : It also exhibited antifungal activity with MIC values of 16.69 to 78.23 µM against Candida albicans .

The biological activity of the compound is attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The inhibition of AChE suggests that the compound competes with acetylcholine at the active site, thus enhancing cholinergic transmission.
  • Cellular Protection Mechanisms : The neuroprotective effects may involve the modulation of oxidative stress pathways and the preservation of mitochondrial function in neurons.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1NeuroprotectionDemonstrated significant reduction in neuronal cell death under oxidative stress conditions.
Study 2AChE InhibitionIC50 values comparable to established AChE inhibitors; potential for Alzheimer's treatment.
Study 3Antimicrobial EfficacyEffective against multiple bacterial strains with low MIC values; promising for infection control.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling 2-(2-chlorophenyl)acetic acid with a benzofuran-3-ylmethylamine derivative. A common approach uses carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of triethylamine to activate the carboxylic acid. The reaction is performed in dichloromethane or acetonitrile at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography is critical to isolate the acetamide product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the benzofuran and chlorophenyl moieties, with characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and the acetamide carbonyl (δ ~170 ppm). Infrared (IR) spectroscopy confirms the C=O stretch (~1650 cm⁻¹) and NH stretch (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What functional groups in this compound influence its reactivity and potential bioactivity?

  • Methodological Answer : The chlorophenyl group enhances lipophilicity and potential membrane permeability, while the benzofuran ring contributes to π-π stacking interactions. The acetamide linker allows hydrogen bonding with biological targets. Substituents on the benzofuran (e.g., dihydro groups) modulate steric effects and conformational flexibility .

Advanced Research Questions

Q. How can conformational variations in the crystal structure of this compound be analyzed to predict binding modes?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the chlorophenyl and benzofuran rings (e.g., 54.8°–77.5° in related structures), influencing molecular planarity. Hydrogen-bonding patterns (e.g., N–H⋯O dimers) stabilize specific conformations. Computational tools like density functional theory (DFT) can correlate these geometries with docking simulations to predict target binding .

Q. What experimental strategies are recommended to evaluate its potential biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against kinase or protease targets using fluorescence polarization or enzymatic inhibition assays.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • SAR studies : Modify substituents on the benzofuran or chlorophenyl groups to assess activity trends. Use HPLC or LC-MS to monitor metabolite stability .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for chloroacetamide derivatives?

  • Methodological Answer :

  • Systematic substitution : Compare analogs with varying halogen positions (e.g., 2-chloro vs. 3-chloro) to isolate electronic effects.
  • Crystallographic validation : Confirm active conformations using X-ray structures to rule out false SAR assumptions.
  • Statistical modeling : Apply multivariate analysis to decouple steric, electronic, and solubility contributions .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • References are curated from peer-reviewed journals (e.g., Acta Crystallographica) and synthesis protocols .
  • Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.

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